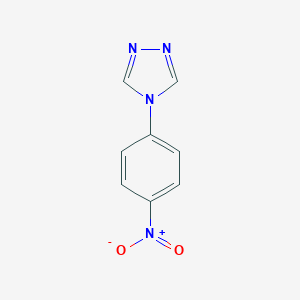

4-(4-nitrophenyl)-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERNWUNKACPDHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16759-47-0 |

Source

|

| Record name | 4-(4-Nitrophenyl)-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16759-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-nitrophenyl)-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-nitrophenyl)-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, and the introduction of a 4-nitrophenyl substituent offers unique electronic properties that can be exploited for various applications. This document details a robust synthetic protocol, outlines a thorough characterization workflow, and provides insights into the underlying chemical principles, empowering researchers to confidently synthesize and validate this target molecule.

Introduction: The Significance of this compound

The 1,2,4-triazole nucleus is a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties[1][2]. The unique structural and electronic features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in drug design.

The incorporation of a 4-nitrophenyl group at the N4 position of the triazole ring introduces a potent electron-withdrawing moiety. This functionalization significantly influences the molecule's polarity, electronic distribution, and potential for intermolecular interactions, thereby modulating its pharmacokinetic and pharmacodynamic profiles. Consequently, this compound serves as a valuable building block for the synthesis of more complex molecules with tailored biological activities and as a subject of investigation in its own right for applications in materials science, such as in the development of novel organic semiconductors and ligands for catalysis[3].

This guide offers a detailed exploration of the synthesis and characterization of this important molecule, providing both the theoretical foundation and practical steps necessary for its successful preparation and validation in a laboratory setting.

Synthetic Strategy: A Reliable Pathway to this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization. This approach is widely recognized for its reliability and versatility in the synthesis of 4-substituted-4H-1,2,4-triazoles[4].

Overall Synthetic Workflow

The synthetic route commences with the reaction of 4-nitrophenyl isothiocyanate with formohydrazide to yield 1-formyl-4-(4-nitrophenyl)thiosemicarbazide. This intermediate is then subjected to cyclization under basic conditions to afford the desired this compound.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Formyl-4-(4-nitrophenyl)thiosemicarbazide

Causality: The initial step involves a nucleophilic addition of the terminal nitrogen of formohydrazide to the electrophilic carbon of the isothiocyanate group of 4-nitrophenyl isothiocyanate. The reaction is typically carried out in a polar aprotic solvent, such as ethanol or propanol, to facilitate the dissolution of the reactants and promote the reaction.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenyl isothiocyanate (1.0 eq.) in absolute ethanol.

-

To this stirring solution, add formohydrazide (1.0 eq.) portion-wise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The precipitated product is then collected by filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the product, 1-formyl-4-(4-nitrophenyl)thiosemicarbazide, under vacuum.

Step 2: Synthesis of this compound

Causality: The cyclization of the thiosemicarbazide intermediate is achieved through an intramolecular condensation reaction under basic conditions. The base, typically an aqueous solution of sodium hydroxide or sodium bicarbonate, facilitates the deprotonation of the thiol group (in its tautomeric form) and the amide nitrogen, promoting the ring closure and elimination of a molecule of hydrogen sulfide.

Experimental Protocol:

-

Suspend the synthesized 1-formyl-4-(4-nitrophenyl)thiosemicarbazide (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v).

-

Heat the stirred suspension to reflux for 4-6 hours. The reaction mixture will gradually become homogeneous as the cyclization proceeds.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., hydrochloric acid or acetic acid) to a neutral pH.

-

The precipitated crude product is collected by filtration and washed thoroughly with water to remove any inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

Characterization of this compound

A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following techniques are recommended:

Physical Properties

| Property | Expected Value |

| Appearance | White to light yellow solid |

| Melting Point | 100.0 to 104.0 °C |

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), slightly soluble in alcohols and chloroform. |

Spectroscopic Analysis

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1580 | C=N stretching of the triazole ring |

| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretching |

| ~1480-1400 | Aromatic C=C stretching |

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The expected chemical shifts are based on data from similar 4-substituted-4H-1,2,4-triazoles.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.40 | d, J ≈ 9.0 Hz | 2H | Aromatic protons ortho to the nitro group |

| ~8.00 | d, J ≈ 9.0 Hz | 2H | Aromatic protons meta to the nitro group |

| ~9.20 | s | 2H | Protons at C3 and C5 of the triazole ring |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C-NO₂ of the phenyl ring |

| ~145.0 | C3 and C5 of the triazole ring |

| ~140.0 | C-N of the phenyl ring |

| ~125.0 | Aromatic carbons ortho to the nitro group |

| ~124.0 | Aromatic carbons meta to the nitro group |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| ~190 | [M]⁺ (Molecular ion) |

| ~144 | [M - NO₂]⁺ |

| ~116 | [M - NO₂ - N₂]⁺ |

| ~90 | [C₆H₄N]⁺ |

Molecular Structure

Caption: Molecular structure of this compound.

Conclusion

This technical guide has presented a detailed and practical approach to the synthesis and characterization of this compound. By following the outlined protocols and utilizing the provided characterization data, researchers can confidently prepare and validate this valuable chemical entity. The insights into the causality of the experimental choices aim to empower scientists to not only replicate the synthesis but also to adapt and innovate upon these methods for their specific research needs. The availability of this well-characterized compound will undoubtedly facilitate further exploration of its potential in drug discovery and materials science.

References

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). ACS Omega. [Link]

-

3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). National Institutes of Health. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. [Link]

-

Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). PubMed. [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (n.d.). ResearchGate. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). ResearchGate. [Link]

-

Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. (2018). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

4-Nitrophenyl isothiocyanate. (n.d.). Alkali Scientific. [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (n.d.). MDPI. [Link]

-

Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. (n.d.). National Center for Biotechnology Information. [Link]

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (n.d.). MDPI. [Link]

-

Exploring the cyclization of thiosemicarbazone to 1,3,4-thiadiazole: Synthesis, characterization and in-silico study. (2024). Scilit. [Link]

-

SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. (2025). ResearchGate. [Link]

-

Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. (2025). ResearchGate. [Link]

-

Reaction of Diphenylphosphinal Formic Acid Hydrazide with Isothiocyanates. (n.d.). ResearchGate. [Link]

-

(a) Cyclodesulfurization reaction between p-nitrophenyl isothiocyanate... (n.d.). ResearchGate. [Link]

-

Reaction of isothiocyanate. (2023). Reddit. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-(4-Nitrophenyl)-4H-1,2,4-triazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling Molecular Architecture to Drive Innovation

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its remarkable versatility. Derivatives built upon this scaffold exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anticancer, and antioxidant properties.[1] The incorporation of a 4-(4-nitrophenyl) substituent often enhances these activities, making this class of compounds a focal point for novel drug discovery and material design.[2] The triazole ring's ability to participate in hydrogen bonding, dipole-dipole interactions, and π-π stacking allows it to effectively interact with biological targets and influence the physicochemical properties of molecules.[1][3]

However, to truly harness the potential of these derivatives, we must look beyond the two-dimensional chemical structure. A profound understanding of their three-dimensional architecture at the atomic level is paramount. Single-crystal X-ray diffraction (SCXRD) provides this crucial insight, revealing the precise arrangement of atoms, the nuances of molecular conformation, and the intricate network of intermolecular interactions that govern the solid-state properties and, by extension, influence biological function.

This guide offers an in-depth exploration of the journey from synthesis to detailed structural elucidation of 4-(4-nitrophenyl)-4H-1,2,4-triazole derivatives. It is designed not as a rigid protocol but as a comprehensive manual grounded in scientific principles, providing the causality behind experimental choices to empower researchers in their quest for innovation.

Chapter 1: Synthesis and the Art of Crystal Cultivation

The foundation of any crystallographic study is the molecule itself, and the ability to obtain it in a highly pure, crystalline form. This chapter details the chemical synthesis and the often-challenging, yet critical, process of growing X-ray quality single crystals.

Rationale-Driven Synthesis

The synthesis of this compound derivatives typically proceeds through the cyclization of appropriately substituted thiosemicarbazide precursors.[4][5] This method is robust and allows for significant diversity in the substituents at other positions of the triazole ring, enabling the fine-tuning of molecular properties.

This protocol is a generalized procedure based on established methodologies.[4][5]

-

Step 1: Formation of the Thiosemicarbazide Intermediate.

-

Rationale: This step creates the open-chain precursor containing all the necessary atoms for the subsequent cyclization. The reaction of an acid hydrazide with an isothiocyanate is a common and efficient method.

-

Procedure: A mixture of a substituted acid hydrazide (1.0 eq.) and 4-nitrophenyl isothiocyanate (1.0 eq.) in absolute ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

-

Step 2: Alkaline Cyclization.

-

Rationale: In a basic medium, the thiosemicarbazide undergoes an intramolecular cyclization via dehydration to form the stable 1,2,4-triazole ring. Sodium hydroxide or sodium bicarbonate are commonly used bases for this transformation.[4]

-

Procedure: The thiosemicarbazide intermediate from Step 1 is suspended in an aqueous solution of sodium hydroxide (e.g., 2M) and refluxed for 6-8 hours.

-

-

Step 3: Purification and Characterization.

-

Rationale: Purity is non-negotiable for successful crystallization. Recrystallization is the most effective method for purifying the final product.

-

Procedure: Upon cooling the reaction mixture, the solution is acidified with a suitable acid (e.g., HCl) to precipitate the product. The resulting solid is filtered, washed with cold water, and dried. The crude product is then recrystallized from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to yield the pure triazole derivative. The structure is confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry.[6][7]

-

The Deliberate Path to a Perfect Crystal

Growing a single crystal suitable for X-ray diffraction is often the most challenging step in structural analysis.[8] The goal is to encourage molecules to transition from a disordered state in solution to a highly ordered, solid lattice slowly and methodically.[9] High-quality crystals should be transparent, have well-defined faces, and typically be between 0.1-0.4 mm in size.[8][10]

This is the most common and often successful method for organic compounds.[11][12] The principle lies in gradually increasing the concentration of the solute past its saturation point, forcing nucleation and slow crystal growth.

-

Solvent Selection (The Critical Choice):

-

Rationale: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, the solution may become an oil or yield only microcrystals upon evaporation. If it's too low, crystallization may not occur at all. A good starting point is often the solvent used for the final purification step.

-

Procedure: Test the solubility of ~5-10 mg of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, or binary mixtures).

-

-

Preparation of the Saturated Solution:

-

Rationale: Starting with a solution that is just below saturation ensures that evaporation will lead to the optimal conditions for slow crystal growth. Dust and other particulate matter can act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[12]

-

Procedure: Dissolve the compound in a minimal amount of the chosen solvent, gently warming if necessary. Once dissolved, filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube.

-

-

Controlled Evaporation:

-

Rationale: The rate of evaporation directly controls the rate of crystallization. Slower is almost always better.

-

Procedure: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood) and leave it undisturbed for several days to weeks.

-

-

Crystal Harvesting:

-

Rationale: Once suitable crystals have formed, they must be carefully separated from the mother liquor without causing mechanical damage.

-

Procedure: Using a pipette, carefully remove the remaining solvent. Gently dislodge a well-formed crystal with a spatula or needle and transfer it to a microscope slide for inspection.

-

Chapter 2: Illuminating the Structure with X-Rays

Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of a molecule. It provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, angles, and the overall molecular conformation.

The SCXRD Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. Each spot in the pattern arises from the constructive interference of X-rays scattered by the repeating planes of atoms within the crystal lattice.

Sources

- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pharm.minia.edu.eg [pharm.minia.edu.eg]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 9. youtube.com [youtube.com]

- 10. sssc.usask.ca [sssc.usask.ca]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. How To [chem.rochester.edu]

Spectroscopic data (NMR, IR, Mass Spec) of 4-(4-nitrophenyl)-4H-1,2,4-triazole.

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-nitrophenyl)-4H-1,2,4-triazole: An Analytical and Predictive Approach

Introduction

This compound is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring directly attached via a nitrogen atom to a 4-nitrophenyl group. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities and coordination properties. The presence of the electron-withdrawing nitrophenyl moiety significantly influences the electronic and, consequently, the spectroscopic properties of the molecule.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the structural elucidation of this compound. While specific, consolidated experimental spectra for this exact molecule are not widely published, this document provides a robust, predictive analysis based on foundational spectroscopic principles and data from closely related analogues. We will detail the expected spectral signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the essential framework for its unambiguous identification and characterization.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound presents distinct regions that give rise to characteristic spectroscopic signals. The molecule possesses a plane of symmetry passing through the C-N bond connecting the two rings and the nitro group. This symmetry is crucial for interpreting the NMR spectra, as it renders certain protons and carbons chemically equivalent.

The powerful electron-withdrawing nature of the nitro group significantly deshields the protons and carbons of the phenyl ring, shifting their signals to a higher chemical shift (downfield) in NMR spectra. This effect also influences the electronic environment of the triazole ring.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted Spectrum

-

Triazole Protons (H-3, H-5): Due to the molecule's symmetry, the two protons on the triazole ring are chemically and magnetically equivalent. They are expected to appear as a single, sharp singlet. Their chemical shift will be significantly downfield (>8.5 ppm) due to the aromatic nature of the ring and the deshielding effect of the adjacent nitrogen atoms.

-

Nitrophenyl Protons (H-2', H-6' and H-3', H-5'): The 1,4-disubstituted phenyl ring will exhibit a classic AA'BB' splitting pattern, which often simplifies to two distinct doublets.

-

The protons ortho to the strongly electron-withdrawing nitro group (H-3', H-5') will be the most deshielded and appear at the furthest downfield position.

-

The protons ortho to the triazole ring (H-2', H-6') will appear slightly upfield relative to the other pair.

-

Both sets of protons will appear as doublets with a typical ortho-coupling constant (³J) of approximately 8-9 Hz.

-

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.9 - 9.2 | Singlet (s) | 2H | - | Triazole C-H (H-3, H-5) |

| ~8.3 - 8.5 | Doublet (d) | 2H | ~9.0 | Phenyl H (ortho to -NO₂) |

| ~7.9 - 8.1 | Doublet (d) | 2H | ~9.0 | Phenyl H (meta to -NO₂) |

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Causality: DMSO-d₆ is an excellent choice due to its high polarity, which ensures complete dissolution of the compound, preventing signal broadening.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Parameters: Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Calibrate the spectrum to the TMS signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to infer their chemical environment.

Predicted Spectrum

-

Triazole Carbons (C-3, C-5): Similar to the protons, the two C-H carbons of the triazole ring are equivalent and will produce a single signal. Its chemical shift is expected in the aromatic region, typically around 140-145 ppm.

-

Nitrophenyl Carbons: Four distinct signals are expected for the phenyl ring carbons due to symmetry.

-

C-4' (ipso-NO₂): This carbon, directly attached to the nitro group, will be highly deshielded.

-

C-1' (ipso-N): The carbon attached to the triazole nitrogen will also be downfield.

-

C-3'/C-5' (ortho-NO₂): These equivalent carbons will appear in the typical aromatic region.

-

C-2'/C-6' (meta-NO₂): These equivalent carbons will also be in the aromatic region but at a slightly different shift from C-3'/C-5'.

-

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ (ipso) |

| ~145 | Triazole C-H |

| ~142 | C-N (ipso) |

| ~126 | Phenyl C-H (ortho to -NO₂) |

| ~122 | Phenyl C-H (meta to -NO₂) |

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition.

-

Data Acquisition: Record the spectrum on a spectrometer operating at 75 MHz or higher, using a proton-decoupled pulse sequence.

-

Parameters: A longer acquisition time with a higher number of scans (e.g., >1024) is necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 1-2 seconds is recommended.

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (DMSO-d₆ at δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Spectrum

The IR spectrum will be dominated by signals corresponding to the aromatic rings and the nitro group.

-

N-O Stretching (Nitro Group): This is the most diagnostic feature. The nitro group will produce two very strong and sharp absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[1]

-

Aromatic C-H Stretching: A weak to medium band is expected just above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretching: A series of medium to strong bands will appear in the 1600-1400 cm⁻¹ region, characteristic of the phenyl and triazole ring systems.

Predicted IR Data Summary

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3150 | Medium | Aromatic C-H Stretch |

| 1590 - 1610 | Medium | Aromatic C=C Stretch |

| 1510 - 1540 | Strong, Sharp | Asymmetric N-O Stretch (-NO₂) ** |

| 1470 - 1500 | Medium | Aromatic C=C / C=N Stretch |

| 1340 - 1360 | Strong, Sharp | Symmetric N-O Stretch (-NO₂) ** |

| ~1250 | Medium | C-N Stretch |

Experimental Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure. Causality: ATR is a modern, rapid, and reproducible method that requires minimal sample preparation compared to traditional KBr pellets.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.

Predicted Fragmentation

The molecular formula is C₈H₆N₄O₂, with a monoisotopic mass of 190.05 g/mol .

-

Molecular Ion (M⁺˙): The primary peak observed, especially under soft ionization techniques like Electrospray Ionization (ESI), will be the protonated molecule [M+H]⁺ at m/z 191.

-

Key Fragments: Under Electron Ionization (EI), characteristic fragmentation is expected.

-

Loss of NO₂: A very common pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂, 46 Da), leading to a fragment at m/z 144 .

-

Loss of NO: Loss of a nitric oxide radical (•NO, 30 Da) to give a fragment at m/z 160 .

-

Phenyl Cation: Cleavage of the N-phenyl bond could yield a nitrophenyl cation at m/z 122 .

-

Triazole Ring Cleavage: The triazole ring itself can fragment, often through the loss of N₂ (28 Da) or HCN (27 Da).[2]

-

Predicted Mass Spectrometry Data

| Predicted m/z | Possible Fragment |

| 191 | [M+H]⁺ |

| 190 | [M]⁺˙ |

| 160 | [M - NO]⁺ |

| 144 | [M - NO₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Mobile Phase: A typical mobile phase would be a mixture of water and acetonitrile containing a small amount of formic acid (0.1%). Causality: Formic acid aids in the protonation of the analyte, promoting the formation of the [M+H]⁺ ion in positive ion mode.

-

Ionization Parameters: Operate the ESI source in positive ion mode with typical parameters (e.g., capillary voltage: 3-4 kV; drying gas flow: 8-10 L/min; gas temperature: 300-350 °C).

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500). To induce fragmentation for structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Integrated Spectroscopic Workflow

No single technique is sufficient for unambiguous structure confirmation. The power of spectroscopic analysis lies in the integration of data from multiple methods.

Caption: Workflow for the integrated spectroscopic characterization of the target compound.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and Mass Spectrometry data. The key identifying features are: a simple ¹H NMR spectrum showing a singlet for the triazole protons and two doublets for the phenyl ring; two strong, characteristic IR absorptions between 1540-1510 cm⁻¹ and 1360-1340 cm⁻¹ for the nitro group; and a molecular ion peak at m/z 190 (or 191 for [M+H]⁺) in the mass spectrum. This predictive guide provides a robust framework for scientists to confirm the identity and purity of this compound with a high degree of confidence.

References

[3] International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]

Sources

Solubility profile of 4-(4-nitrophenyl)-4H-1,2,4-triazole in various organic solvents.

An In-Depth Technical Guide to the Solubility Profile of 4-(4-nitrophenyl)-4H-1,2,4-triazole in Various Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound, a key heterocyclic intermediate in organic synthesis. The solubility of a compound is a critical physicochemical parameter that governs its behavior in various chemical processes, including reaction kinetics, crystallization, purification, and formulation.[1] This document details the theoretical principles of solubility, outlines a robust experimental protocol for its determination using the isothermal saturation method, and presents a framework for analyzing the resulting data through thermodynamic models such as the modified Apelblat and van't Hoff equations.[2][3][4] The insights discussed herein are intended to provide researchers, scientists, and drug development professionals with the necessary tools to predict, measure, and interpret the solubility of this compound, enabling optimized solvent selection and process development.

Introduction: The Significance of Solubility

This compound is a member of the triazole family, a class of five-membered heterocyclic compounds containing three nitrogen atoms.[5][6][7] These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and stable aromatic structure.[8][9] The specific structure of this compound, featuring a nitrophenyl group attached to the 4H-1,2,4-triazole ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the efficiency of:

-

Synthesis: Ensuring reactants are in the same phase for optimal reaction rates.

-

Purification: Selecting appropriate solvents for crystallization is the most common method for purifying solid organic compounds.

-

Formulation: In pharmaceutical development, solubility in various media is a key determinant of a drug's bioavailability.

This guide provides a detailed exploration of the factors governing the solubility of this compound and the methodologies used to quantify it.

Foundational Principles of Solubility

The extent to which a solute dissolves in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as a useful heuristic.[10] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.

The key molecular properties influencing solubility include:

-

Polarity: The presence of the nitro group (-NO₂) and the triazole ring makes this compound a polar molecule. Therefore, it is expected to exhibit higher solubility in polar solvents.

-

Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors. Solvents with hydrogen bond donating capabilities (protic solvents like alcohols) are likely to engage in strong solute-solvent interactions, enhancing solubility.

-

Temperature: For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature.[11]

Experimental Protocol: Isothermal Saturation Method

To obtain reliable and reproducible solubility data, a well-controlled experimental procedure is essential. The isothermal saturation (shake-flask) method is a gold-standard technique for determining the equilibrium solubility of a solid in a liquid.[1] It ensures that the solution has reached thermodynamic equilibrium, providing a true measure of saturation.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Place the vials in a constant-temperature shaker bath. The system is agitated for a prolonged period (e.g., 24-72 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is achieved.[11] The temperature must be precisely controlled.

-

Phase Separation: After equilibration, the vials are left undisturbed in the bath to allow the excess solid to settle. Centrifugation can be employed to expedite and improve the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant from each vial. This step must be performed quickly and carefully to avoid temperature changes or contamination from the undissolved solid.

-

Dilution: The withdrawn sample is immediately diluted with a known volume of a suitable solvent (often the same solvent used for the experiment) to prevent precipitation and bring the concentration into the analytical instrument's linear range.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is used to convert the instrument response to a concentration value.

-

Calculation: The mole fraction solubility (x) is calculated from the measured concentration, the molecular weights of the solute and solvent, and the density of the solvent.

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Saturation Method.

Solubility Data Presentation and Analysis

Table 1: Illustrative Mole Fraction Solubility (x × 10³) of this compound

| Temperature (K) | Methanol | Ethanol | Isopropanol | Acetone | Ethyl Acetate | Acetonitrile | Toluene |

| 298.15 | 8.5 | 6.2 | 4.1 | 15.2 | 10.8 | 12.5 | 1.1 |

| 303.15 | 10.1 | 7.5 | 5.0 | 17.8 | 12.9 | 14.8 | 1.4 |

| 308.15 | 12.0 | 9.0 | 6.1 | 20.9 | 15.3 | 17.4 | 1.8 |

| 313.15 | 14.2 | 10.8 | 7.4 | 24.5 | 18.1 | 20.5 | 2.3 |

| 318.15 | 16.8 | 12.9 | 8.9 | 28.6 | 21.4 | 24.1 | 2.9 |

Analysis of Trends:

-

Effect of Solvent: The highest solubility is observed in polar aprotic solvents like Acetone and Acetonitrile, and polar protic solvents like Methanol. This is consistent with the polar nature of the solute. The lowest solubility is in the non-polar solvent, Toluene, which aligns with the "like dissolves like" principle.[10]

-

Effect of Temperature: For all solvents, the solubility of this compound increases with increasing temperature. This indicates that the dissolution process is endothermic.[3]

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating experimental data and deriving important thermodynamic parameters of dissolution.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that provides an excellent correlation between mole fraction solubility and temperature.[2][12][13] The equation is given as:

ln(x) = A + B/T + C ln(T)

Where x is the mole fraction solubility, T is the absolute temperature (in Kelvin), and A, B, and C are empirically determined model parameters obtained by fitting the equation to the experimental data. Parameter A and B are related to the entropy and enthalpy of dissolution, respectively, while C reflects the effect of temperature on the heat capacity of dissolution.[1][14]

The van't Hoff Equation

The van't Hoff equation is used to calculate the apparent thermodynamic properties of the dissolution process, such as the standard enthalpy (ΔH°), standard Gibbs energy (ΔG°), and standard entropy (ΔS°).[4][15]

The relationship between solubility and these parameters can be expressed as:

ln(x) = -ΔH°/(RT) + ΔS°/R

By plotting ln(x) versus 1/T (a "van't Hoff plot"), a linear relationship is often observed over a small temperature range.[4][16]

-

The slope of this plot is equal to -ΔH°/R.

-

The intercept is equal to ΔS°/R.

From these values, the following can be determined:

-

Enthalpy of Dissolution (ΔH°): A positive value indicates an endothermic (heat-absorbing) process, which is consistent with solubility increasing with temperature.

-

Entropy of Dissolution (ΔS°): A positive value indicates an increase in disorder as the solid solute dissolves into the solvent.

-

Gibbs Energy of Dissolution (ΔG°): Calculated using ΔG° = ΔH° - TΔS°. A negative value indicates a spontaneous dissolution process.

Data Analysis and Modeling Workflow

Caption: From Experimental Data to Practical Application.

Conclusion

This guide has detailed the theoretical and practical considerations for determining the solubility profile of this compound. By employing a robust experimental technique like the isothermal saturation method and analyzing the data with established thermodynamic models such as the Apelblat and van't Hoff equations, researchers can gain a deep understanding of the compound's dissolution behavior. This knowledge is fundamental for making informed decisions regarding solvent selection for chemical synthesis, designing efficient crystallization and purification protocols, and advancing the development of new chemical entities. The principles and methodologies outlined here provide a solid foundation for any professional working with this important class of compounds.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Experimental solubility vs calculated solubility by Apelblat model of sulfadiazine in (methanol + water) mixtures. (n.d.). ResearchGate.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15).

- Solubility of Organic Compounds. (2023, August 31).

- Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. (n.d.). MDPI.

- Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. (2023, March 7). PMC - NIH.

- Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. (2022, June 3). Journal of Chemical & Engineering Data - ACS Publications.

- Apelblat equation and λh equation fitting parameters of vanillin in.... (n.d.). ResearchGate.

- Heat of Reaction. (n.d.). Scribd.

- Van 't Hoff equation. (n.d.). Wikipedia.

- Deviation from van't Hoff Behavior of Solids at Low Temperature. (2017, May 25). ACS Omega.

- Application of the van't Hoff equation to phase equilibria. (2024, March 9).

- Exploring 1-[(4-Nitrophenyl)methyl]-1,2,4-triazole: Properties and Applications. (n.d.).

- Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (2025, August 10). ResearchGate.

- Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020, December 10). MDPI.

- Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025, May 13). PMC - NIH.

- A Comprehensive review on 1, 2,4 Triazole. (n.d.).

- 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). NIH.

- Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR).

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). NIH.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]

- 4. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. ijsr.net [ijsr.net]

- 8. mdpi.com [mdpi.com]

- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.ws [chem.ws]

- 11. m.youtube.com [m.youtube.com]

- 12. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. scribd.com [scribd.com]

Thermal Stability and Degradation Pathways of 4-(4-nitrophenyl)-4H-1,2,4-triazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermal Landscape of a Privileged Scaffold

The 4-(4-nitrophenyl)-4H-1,2,4-triazole (NPT) scaffold is a recurring motif in medicinal chemistry and materials science, valued for its unique electronic and structural properties. As with any molecule destined for pharmaceutical application or advanced material formulation, a comprehensive understanding of its thermal stability and degradation profile is not merely a regulatory formality but a cornerstone of rational drug design and safe handling. This technical guide, intended for the discerning researcher, scientist, and drug development professional, moves beyond a superficial overview to provide a deep dive into the experimental and theoretical considerations that govern the thermal behavior of NPT. We will explore the causality behind experimental design, the interpretation of thermal analysis data, and the elucidation of complex degradation pathways, equipping the reader with the foundational knowledge to confidently assess and manage the thermal characteristics of this important heterocyclic entity.

Assessing Thermal Stability: A Multi-faceted Experimental Approach

A robust evaluation of thermal stability necessitates a suite of complementary analytical techniques. The choice of methodology is dictated by the specific information sought, from initial decomposition temperatures to the subtle energetic changes that precede catastrophic failure. For a molecule like NPT, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive initial assessment.

Thermogravimetric Analysis (TGA): Mapping Mass Loss as a Function of Temperature

TGA is the workhorse for determining the temperature at which a material begins to lose mass due to decomposition or volatilization. The resulting thermogram, a plot of mass versus temperature, offers a clear visual representation of thermal events.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground NPT into a ceramic or platinum crucible.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment under both atmospheres is crucial to distinguish between thermal and oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

Data Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the residual mass at the end of the experiment.

Causality in Experimental Design: The choice of an inert or oxidative atmosphere is critical. Under nitrogen, the observed mass loss is primarily due to thermal decomposition, whereas in air, oxidative processes can significantly lower the decomposition temperature and alter the degradation pathway. The heating rate influences the observed decomposition temperatures; faster rates tend to shift the TGA curve to higher temperatures. Therefore, consistency in the heating rate is paramount for comparing different batches or analogues.

Differential Scanning Calorimetry (DSC): Unveiling Energetic Transitions

While TGA tracks mass loss, DSC measures the heat flow into or out of a sample as a function of temperature. This allows for the detection of endothermic events like melting and exothermic events such as decomposition or crystallization.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of NPT into a hermetically sealed aluminum pan. The use of a sealed pan is important to prevent mass loss due to sublimation before decomposition.

-

Atmosphere: Typically nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.

-

Data Analysis: Identify the melting point (Tm) as the peak of the endothermic transition and the decomposition exotherm, noting its onset temperature and the enthalpy of decomposition (ΔHd).

Self-Validating System: The correlation between TGA and DSC data provides a self-validating system. The onset of the exothermic decomposition in the DSC thermogram should align with the onset of mass loss in the TGA curve under the same heating rate and atmosphere. Any significant deviation warrants further investigation into potential solid-state transitions or complex multi-step decompositions.

Kinetic Analysis of Decomposition: Predicting Long-Term Stability

Beyond identifying decomposition temperatures, understanding the kinetics of the degradation process is crucial for predicting the long-term stability and shelf-life of NPT-containing formulations. Isoconversional methods, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) methods, are powerful tools for determining the activation energy (Ea) of decomposition without assuming a specific reaction model. A study on a series of 1,2,4-triazole derivatives demonstrated the application of the Freeman-Carroll method to determine kinetic parameters like the order of reaction, activation energy, and entropy of activation from TGA data[1].

Figure 2: A generalized theoretical degradation pathway for a nitrophenyl-triazole.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Experimental Identification of Degradation Products

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. In this method, a small sample of NPT is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small, accurately weighed amount of NPT (typically 50-200 µg) into a pyrolysis sample cup.

-

Pyrolysis Conditions: Heat the sample to a series of temperatures (e.g., 300 °C, 500 °C, and 700 °C) to investigate the evolution of degradation products with increasing thermal energy. The pyrolysis time is typically short (10-30 seconds).

-

GC Separation: The pyrolysis products are swept onto a GC column (e.g., a non-polar DB-5ms column) and separated using a temperature program that allows for the elution of a wide range of volatile and semi-volatile compounds.

-

MS Identification: The separated compounds are introduced into the mass spectrometer, and their mass spectra are recorded. Identification is achieved by comparing the obtained spectra with a standard mass spectral library (e.g., NIST).

Interpreting the Data: The resulting pyrogram will show a series of peaks, each corresponding to a different degradation product. By analyzing the mass spectra of these peaks, a comprehensive picture of the degradation pathway can be constructed. For NPT, one would expect to see fragments corresponding to the nitrophenyl moiety (e.g., nitrobenzene, aniline, phenol) and fragments arising from the decomposition of the triazole ring (e.g., acetonitrile, hydrogen cyanide).

Summary of Thermal Properties and Degradation Profile

| Property | Expected Behavior / Value | Analytical Technique |

| Melting Point (Tm) | Expected to be a sharp endotherm. | DSC |

| Onset of Decomposition (Tonset) | Likely in the range of 200-300 °C. | TGA, DSC |

| Decomposition Enthalpy (ΔHd) | Expected to be a significant exothermic event. | DSC |

| Kinetic Parameters (Ea) | Can be determined from multi-heating rate TGA experiments. | TGA |

| Primary Degradation Products | NO2, N2, CO, CO2, H2O, nitrophenyl fragments. | Py-GC-MS |

| Solid Residue | A carbonaceous char is expected at high temperatures. | TGA |

Concluding Remarks and Future Directions

The thermal stability and degradation pathways of this compound are critical parameters for its safe handling and effective application. This guide has outlined the essential experimental and theoretical framework for a thorough investigation. While general principles can be inferred from related structures, there is a clear need for detailed experimental studies on NPT itself. Future work should focus on obtaining high-quality TGA and DSC data, performing a comprehensive kinetic analysis of the decomposition, and elucidating the precise degradation pathways through techniques like Py-GC-MS. Such data will not only ensure the safe development of NPT-based technologies but also contribute to a deeper fundamental understanding of the structure-stability relationships in this important class of heterocyclic compounds.

References

- Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). PMC.

- Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). MDPI.

- Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. (2016). RSC Publishing.

- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). MDPI.

- Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. (2005). PubMed.

- Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. (2006). ResearchGate.

- Synthesis and thermal study of 1,2,4-triazole derivatives. (2015). JOCPR.

Sources

Quantum Chemical Calculations for 4-(4-nitrophenyl)-4H-1,2,4-triazole: A Technical Guide

Abstract

Introduction: The Significance of 4-(4-nitrophenyl)-4H-1,2,4-triazole

The 1,2,4-triazole moiety is a cornerstone in the design of a wide array of biologically active compounds, exhibiting antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The presence of three nitrogen atoms in the heterocyclic ring allows for a variety of interactions, including hydrogen bonding, which is crucial for binding to biological targets.[1] The addition of a 4-nitrophenyl group to the 4H-1,2,4-triazole core introduces further complexity and potential for nuanced electronic properties, making it a compelling candidate for theoretical investigation.

Quantum chemical calculations provide an invaluable lens through which to understand the intricate relationship between the molecular structure of this compound and its potential chemical behavior. By employing these in silico techniques, we can predict its three-dimensional geometry, vibrational modes, and electronic characteristics, such as the distribution of electron density and the energies of its frontier molecular orbitals. This information is paramount in the early stages of drug discovery and materials design, enabling a rational approach to the development of novel therapeutic agents and functional materials.

The Computational Gauntlet: A Self-Validating Workflow

The following workflow is designed to be a self-contained and logical progression of computational tasks, ensuring the reliability of the generated data.

Caption: A comprehensive workflow for the quantum chemical analysis of this compound.

Methodological Deep Dive: The "Why" Behind the "How"

The selection of an appropriate computational method and basis set is paramount for obtaining accurate and meaningful results. This section elucidates the rationale behind our chosen approach.

The Power of Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy based on the electron density, which is a function of only three spatial coordinates. This makes it feasible to study larger and more complex systems.

The B3LYP Functional: A Hybrid Approach

Within the DFT framework, numerous exchange-correlation functionals are available. We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This is a popular choice for organic molecules as it incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals. This hybrid nature often leads to more accurate predictions of molecular geometries and energies.

The 6-311++G(d,p) Basis Set: Flexibility and Accuracy

The basis set is a set of mathematical functions used to describe the atomic orbitals. The Pople-style 6-311++G(d,p) basis set offers a high degree of flexibility for describing the electron distribution in this compound. Let's break down the notation:

-

6-311: This indicates a triple-zeta split-valence basis set. The core orbitals are described by a single basis function (a contraction of 6 primitive Gaussian functions), while the valence orbitals are described by three basis functions (contractions of 3, 1, and 1 primitive Gaussian functions). This allows for a more accurate representation of the valence electrons, which are crucial for chemical bonding and reactivity.

-

++G: The double plus signs indicate the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are large, spread-out functions that are essential for describing the behavior of electrons far from the nucleus, which is important for anions, excited states, and weak intermolecular interactions.

-

(d,p): These are polarization functions. The 'd' indicates the addition of d-type functions to heavy atoms, and the 'p' indicates the addition of p-type functions to hydrogen atoms. These functions allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is necessary to accurately model the anisotropic electron distribution in a molecule.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be executed using the Gaussian suite of programs, a widely used software package in computational chemistry.

Step 1: Molecular Structure Input

-

Construct the Molecule: Build the 3D structure of this compound using a molecular modeling program such as GaussView or Avogadro. Ensure the correct connectivity and initial geometry.

-

Define the Calculation: In the Gaussian input file, specify the charge (0) and spin multiplicity (singlet) of the molecule.

Step 2: Geometry Optimization

-

Set Up the Calculation: Use the following keyword line in your Gaussian input file: #p B3LYP/6-311++G(d,p) Opt

-

Execute the Calculation: Run the Gaussian job. The Opt keyword instructs the program to find the minimum energy geometry of the molecule.

-

Verify Convergence: After the calculation is complete, check the output file to ensure that the optimization has converged successfully.

Step 3: Vibrational Frequency Analysis

-

Set Up the Calculation: Using the optimized geometry from the previous step, perform a frequency calculation with the following keyword line: #p B3LYP/6-311++G(d,p) Freq

-

Execute the Calculation: Run the Gaussian job.

-

Confirm Minimum Energy Structure: Check the output file for the vibrational frequencies. The absence of any imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. The output will also provide thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Calculation of Electronic and Spectroscopic Properties

-

Molecular Orbitals and Electronic Properties: The results of the geometry optimization calculation will provide information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The molecular electrostatic potential (MEP) can be visualized from the checkpoint file using GaussView.

-

Simulated Spectra: The output of the frequency calculation will contain the calculated infrared (IR) and Raman intensities for each vibrational mode. These can be used to generate simulated spectra.

-

NMR Chemical Shifts: To calculate the NMR chemical shifts, perform a calculation using the Gauge-Independent Atomic Orbital (GIAO) method with the following keyword line: #p B3LYP/6-311++G(d,p) NMR=GIAO

Data Presentation and Interpretation

The following tables present the expected format for the calculated data.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value | Experimental Value (Related Compound) |

| Bond Length (Å) | C-N (Triazole) | Value | Value |

| N-N (Triazole) | Value | Value | |

| C-N (Ph-Triazole) | Value | Value | |

| Bond Angle (°) | C-N-N (Triazole) | Value | Value |

| N-C-N (Triazole) | Value | Value | |

| Dihedral Angle (°) | Ph-Triazole | Value | Value |

Note: Experimental values for a closely related compound, such as 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, would be used here for illustrative comparison, with the understanding that they are not directly comparable.

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν(N-H) | Value | Value | Value | N-H stretch |

| ν(C-H) aromatic | Value | Value | Value | Aromatic C-H stretch |

| ν(NO₂) asymmetric | Value | Value | Value | Asymmetric NO₂ stretch |

| ν(NO₂) symmetric | Value | Value | Value | Symmetric NO₂ stretch |

| ν(C=N) triazole | Value | Value | Value | Triazole C=N stretch |

Note: The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Table 3: Electronic Properties

| Property | Calculated Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Visualizing the Molecular Landscape

Molecular Structure and Atom Numbering

Caption: Atom numbering scheme for this compound.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution on the molecule. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, we would expect to see a high negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the triazole ring, making these sites potential hydrogen bond acceptors.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound workflow for the quantum chemical investigation of this compound. The application of DFT with the B3LYP functional and the 6-311++G(d,p) basis set provides a powerful toolkit for elucidating the structural, vibrational, and electronic properties of this molecule.

The primary limitation of this study is the current unavailability of experimental data for the title compound. Future work should focus on the synthesis and experimental characterization of this compound to validate the computational predictions presented herein. Such a combined experimental and theoretical approach will provide a more complete understanding of this promising molecule and pave the way for its potential applications in drug discovery and materials science.

References

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). SciSpace. [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR). [Link]

-

3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). National Institutes of Health (NIH). [Link]

Sources

An In-Depth Technical Guide to Alternative Synthetic Routes for the 4-(4-Nitrophenyl)-4H-1,2,4-triazole Scaffold

Executive Summary

The 4-(4-nitrophenyl)-4H-1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its unique electronic and structural features allow for diverse biological interactions, making it a focal point in the development of novel agents. This guide provides an in-depth analysis of alternative synthetic routes to this key scaffold, moving beyond singular, established methods. We explore modern, efficient protocols, including microwave-assisted one-pot syntheses and multi-step pathways via thiosemicarbazide intermediates. Each route is presented with detailed, step-by-step protocols, mechanistic insights, and a critical evaluation of its advantages and limitations. The objective is to equip researchers with a robust and versatile synthetic toolkit, enabling informed decisions in experimental design and accelerating drug discovery programs centered on this valuable heterocyclic system.

Introduction: The Significance of the this compound Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle that is a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[2][4][5][6][7] The specific incorporation of a 4-nitrophenyl substituent at the N4 position introduces distinct physicochemical properties. The electron-withdrawing nature of the nitro group can modulate the electronic character of the triazole ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. This makes the this compound scaffold a compelling starting point for library synthesis and structure-activity relationship (SAR) studies.

The development of efficient, scalable, and versatile synthetic routes is paramount to fully exploiting the potential of this scaffold. While classical methods like the Pellizzari and Einhorn-Brunner reactions provide foundational pathways to the 1,2,4-triazole core[4][5][8][9][10], contemporary research demands greener, faster, and more adaptable alternatives. This guide focuses on such modern routes, providing the technical detail necessary for practical implementation in a research and development setting.

Modern Synthetic Route I: Microwave-Assisted One-Pot Synthesis

One of the most direct and efficient methods for constructing the this compound scaffold is the reaction between a substituted hydrazine and formamide. The use of microwave-assisted organic synthesis (MAOS) has transformed this approach, drastically reducing reaction times from hours to minutes and often improving yields by minimizing side product formation.[2][6][11]

Mechanistic Rationale

This reaction proceeds through a proposed pathway involving an initial transamidation, where the hydrazine displaces the amino group of formamide, followed by condensation with a second molecule of formamide and subsequent cyclization.[11] The microwave irradiation provides rapid and uniform heating (dielectric heating), which efficiently drives the reaction to completion, a significant advantage over conventional heating methods that can lead to thermal decomposition over long reaction periods.[2] This catalyst-free approach is notable for its simplicity and alignment with green chemistry principles.[11]

Caption: Experimental workflow for microwave-assisted synthesis.

Detailed Experimental Protocol

Materials:

-

4-Nitrophenylhydrazine[12]

-

Formamide (reagent grade)

-

Microwave synthesizer vials (10 mL)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a 10 mL microwave synthesizer vial, add 4-nitrophenylhydrazine (1.0 eq). To this, add formamide (approximately 20 eq), which serves as both a reactant and the solvent.[11]

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 160°C for 10-20 minutes.[11] Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired, using a suitable mobile phase (e.g., Ethyl Acetate/Hexane).

-

Workup and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL).

-

Precipitation: Stir the aqueous mixture. The product should precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual formamide, followed by a small amount of cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure this compound.

Alternative Synthetic Route II: Synthesis via Thiosemicarbazide Intermediate

A versatile and widely used method for preparing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of 1-acyl-4-aryl-thiosemicarbazides.[13] While this route yields a triazole-thiol, it provides a crucial intermediate that can be subsequently desulfurized if the unsubstituted scaffold is desired. The initial thiosemicarbazide is readily synthesized from the corresponding acid hydrazide and an isothiocyanate.

Mechanistic Pathway

The synthesis begins with the reaction of an acid hydrazide with 4-nitrophenyl isothiocyanate to form the 1-acyl-4-(4-nitrophenyl)thiosemicarbazide intermediate. This intermediate is then cyclized under basic conditions (e.g., NaHCO₃ or NaOH solution). The base facilitates the deprotonation and subsequent intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the triazole ring.[13]

Caption: Synthesis of a 1,2,4-triazole-thiol via a thiosemicarbazide.

Detailed Experimental Protocol

Part A: Synthesis of 1-Formyl-4-(4-nitrophenyl)thiosemicarbazide

-

Reaction Setup: In a round-bottom flask, dissolve formic acid hydrazide (1.0 eq) in absolute ethanol.

-

Addition of Isothiocyanate: To this solution, add 4-nitrophenyl isothiocyanate (1.0 eq).[13]

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Isolation: Upon cooling to room temperature, the solid thiosemicarbazide intermediate will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

Part B: Cyclization to this compound-5-thiol

-

Reaction Setup: Suspend the dried 1-formyl-4-(4-nitrophenyl)thiosemicarbazide intermediate (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (NaHCO₃).[13]

-

Heating: Heat the stirred mixture to reflux for 6-8 hours.

-

Acidification: After cooling the reaction mixture in an ice bath, carefully acidify it with dilute hydrochloric acid (HCl) to a pH of ~5-6.

-

Isolation and Purification: The precipitate formed is the desired triazole-thiol. Collect the product by vacuum filtration, wash thoroughly with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Classical Approaches: The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is a classical method for synthesizing 1,2,4-triazoles through the acid-catalyzed condensation of imides (diacylamines) with hydrazines.[3][4][14][15] While requiring the synthesis of an N-acyl formamide intermediate, it offers a predictable and robust pathway to the triazole core.

Mechanistic Overview

The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by a cascade of dehydration, a 1,5-proton shift, and an intramolecular cyclization to form the five-membered triazole ring.[14] A final dehydration step yields the aromatic 1,2,4-triazole. When using an unsymmetrical imide, the reaction exhibits regioselectivity, with the hydrazine preferentially attacking the more electrophilic carbonyl carbon.[4][14]

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Conceptual Protocol for this compound

-

Imide Synthesis: Prepare the required N-formylformamide (diformamide) or a suitable unsymmetrical imide.

-

Condensation: Dissolve the imide (1.0 eq) in a suitable acidic solvent, such as glacial acetic acid.[14]

-

Hydrazine Addition: Slowly add 4-nitrophenylhydrazine (1.1 eq) to the stirring solution.

-

Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-8 hours, monitoring by TLC.[14]

-

Workup: Cool the reaction, precipitate the product by pouring it into ice water, and collect by filtration.

-

Purification: Recrystallize the crude solid from a suitable solvent to obtain the pure product.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends critically on factors such as available starting materials, required scale, desired purity, and equipment availability. The following table summarizes the key aspects of the discussed methodologies.

| Feature | Microwave-Assisted Route | Thiosemicarbazide Route | Einhorn-Brunner Route |

| Starting Materials | 4-Nitrophenylhydrazine, Formamide | Formic Acid Hydrazide, 4-Nitrophenyl Isothiocyanate | Diformamide, 4-Nitrophenylhydrazine |

| Key Reagents/Conditions | Microwave Irradiation (160°C) | NaHCO₃ (aq.), Reflux | Glacial Acetic Acid, Reflux |

| Reaction Time | Very Short (10-20 minutes)[11] | Long (10-14 hours total) | Moderate (2-8 hours)[14] |

| Typical Yields | Good to Excellent (up to 81%)[11] | Moderate to Good | Moderate |

| Atom Economy | Moderate | Moderate | Good |

| Advantages | Extremely fast, high efficiency, catalyst-free, simple workup.[11] | Versatile for creating thiol derivatives, uses common reagents. | Classical, well-understood mechanism, predictable regioselectivity.[3] |

| Disadvantages | Requires specialized microwave equipment. | Multi-step process, produces a thiol intermediate requiring further steps for the parent scaffold. | Requires synthesis of the imide starting material; can have moderate yields. |

Conclusion and Future Outlook